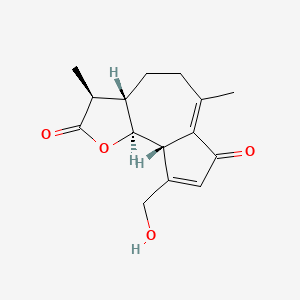

Jacquilenin

Description

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(3S,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |

InChI |

InChI=1S/C15H18O4/c1-7-3-4-10-8(2)15(18)19-14(10)13-9(6-16)5-11(17)12(7)13/h5,8,10,13-14,16H,3-4,6H2,1-2H3/t8-,10-,13-,14-/m0/s1 |

InChI Key |

SNIFBMIPCYBVSS-LMVZTGKYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C |

Canonical SMILES |

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)CO)C |

Origin of Product |

United States |

Foundational & Exploratory

The Architectural Blueprint of Jacalin: A Technical Guide to its Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus integrifolia), has garnered significant interest within the scientific community for its unique structural characteristics and diverse biological activities.[1] Its ability to specifically recognize and bind to the Thomsen-Friedenreich antigen (T-antigen), a tumor-associated carbohydrate antigen, positions it as a valuable tool in cancer research and diagnostics.[2] Furthermore, its potent mitogenic activity towards human CD4+ T lymphocytes has opened avenues for its exploration in immunology and virology.[1] This technical guide provides an in-depth exploration of the molecular architecture of Jacalin, detailing its primary, secondary, tertiary, and quaternary structures, and the experimental protocols employed in their elucidation.

Quaternary and Subunit Structure of Jacalin

Jacalin is a tetrameric protein with a total molecular weight of approximately 66 kDa.[3][4][5] This tetramer is composed of four non-covalently linked subunits, with each subunit having a molecular weight of around 16 kDa.[6] Each subunit is itself a heterodimer, consisting of an α-chain and a β-chain linked by non-covalent interactions.[7][8] The α-chain is the larger of the two, comprising 133 amino acid residues, while the smaller β-chain consists of 20-21 amino acid residues.[7] This unique two-chain structure per subunit arises from the post-translational proteolytic cleavage of a single precursor polypeptide chain.[9]

Table 1: Subunit Composition of Jacalin

| Chain | Number of Amino Acid Residues | Approximate Molecular Weight (kDa) |

| α-chain | 133 | ~14.7 |

| β-chain | 20-21 | ~2.1 |

Primary and Secondary Structure

The primary structure of the α and β chains of Jacalin has been determined through protein sequencing. The α-chain consists of 133 amino acids.[7] The secondary structure of Jacalin is dominated by β-sheets. Each subunit folds into a β-prism structure, which is a key characteristic of the jacalin-like lectin domain family.[10] This β-prism is composed of three four-stranded β-sheets arranged with internal pseudo three-fold symmetry.[10]

Tertiary Structure and the β-Prism Fold

The tertiary structure of each Jacalin subunit is characterized by a β-prism I fold. This fold is formed by the spatial arrangement of the three β-sheets, creating a stable and compact domain. The carbohydrate-binding site is located at one end of this β-prism.[9] The N-terminus of the α-chain, which is generated by post-translational cleavage, plays a crucial role in forming a novel carbohydrate-binding site, a distinctive feature of Jacalin.[5][8] This structural arrangement allows Jacalin to accommodate different carbohydrate ligands, with a particular preference for galactose and its derivatives.[9]

Quantitative Structural Data

The three-dimensional structure of Jacalin in complex with various ligands has been extensively studied using X-ray crystallography. The Protein Data Bank (PDB) contains several entries for Jacalin, providing a wealth of quantitative structural information.

Table 2: Summary of Selected Jacalin PDB Entries

| PDB ID | Ligand | Resolution (Å) | R-Value Work | R-Value Free | Total Structure Weight (kDa) |

| 1KU8 | None | 1.75 | 0.191 | 0.225 | 66.18 |

| 1M26 | T-antigen (Galβ1-3GalNAc) | 1.62 | 0.189 | 0.206 | 66.86 |

| 1JAC | Methyl-α-D-galactose | 2.43 | 0.174 | 0.260 | 67.73 |

| 5J4X | Galβ(1,3)Gal-β-OMe | 1.65 | 0.194 | 0.240 | 67.82 |

| 1PXD | meso-tetrasulphonatophenylporphyrin | 1.80 | N/A | N/A | 18.61 (monomer) |

Note: R-Value Work and R-Value Free are indicators of the quality of the crystallographic model.

Experimental Protocols

The determination of the three-dimensional structure of Jacalin has been primarily achieved through X-ray crystallography. The general workflow involves protein purification, crystallization, X-ray diffraction data collection, and structure determination and refinement.

Purification of Jacalin

Jacalin is typically purified from crude extracts of jackfruit seeds using affinity chromatography. A common method involves using a column with immobilized human IgA, which binds Jacalin with high specificity. The bound lectin is then eluted with a solution of D-galactose.

Detailed Protocol for Affinity Chromatography Purification:

-

Preparation of Seed Extract: Ground jackfruit seeds are extracted with a saline buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Affinity Chromatography: The crude extract is passed through an IgA-Sepharose 4B affinity column.

-

Washing: The column is washed extensively with the starting buffer to remove unbound proteins.

-

Elution: Jacalin is eluted from the column using a high concentration of D-galactose (e.g., 0.8 M) in the buffer.

-

Dialysis and Concentration: The eluted Jacalin is dialyzed against a suitable buffer to remove the galactose and then concentrated.

Crystallization of Jacalin

Crystallization of Jacalin is a critical step for X-ray diffraction studies. The hanging-drop vapor diffusion method is commonly employed.

Example Crystallization Conditions:

-

Protein Concentration: Purified Jacalin is concentrated to 5-10 mg/mL in a buffer such as 20 mM Tris-HCl, pH 7.5.

-

Precipitant Solution: A solution containing a precipitating agent like polyethylene glycol (PEG) 3350 (23-25%) and a salt such as 0.2 M Li₂SO₄ in a buffer (e.g., 0.1 M Bis-Tris propane, pH 5.5-6.0) is used as the reservoir solution.

-

Hanging Drop Setup: A small drop containing a 1:1 ratio of the protein solution and the precipitant solution is equilibrated against the reservoir solution.

-

Incubation: The setup is incubated at a constant temperature (e.g., 291 K or 18°C) until crystals form, which can take several days.

X-ray Data Collection and Structure Refinement

-

Crystal Mounting and Cryo-protection: A single, well-formed crystal is mounted in a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant (e.g., 20% glycerol) is often added to the crystallization solution before freezing.

-

Data Collection: X-ray diffraction data are collected using a synchrotron radiation source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

-

Structure Determination: The three-dimensional structure is solved using molecular replacement, using the coordinates of a homologous protein as a search model.

-

Structure Refinement: The initial model is refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern. This involves iterative cycles of manual model building and computational refinement.

Jacalin-Induced T-Cell Signaling Pathway

Jacalin's mitogenic effect on CD4+ T-cells is initiated by its interaction with the cell surface glycoprotein CD45.[7] This interaction triggers a downstream signaling cascade, leading to T-cell activation and cytokine production.[3][7]

Caption: Jacalin-induced T-cell activation signaling pathway.

Conclusion

The intricate structure of Jacalin, from its primary amino acid sequence to its complex tetrameric assembly, provides a fascinating example of protein architecture tailored for specific biological functions. The β-prism fold, a hallmark of the jacalin-like lectin family, creates a versatile carbohydrate-binding platform. Understanding the detailed structure of Jacalin, facilitated by techniques like X-ray crystallography, is paramount for harnessing its potential in biomedical research and therapeutic development. The elucidation of its signaling mechanism in T-cells further underscores its importance as a tool for immunological studies. This guide provides a foundational understanding for researchers and professionals seeking to explore and exploit the unique properties of this remarkable lectin.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. IgA-affinity purification and characterization of the lectin jacalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Purification by Lectin Adsorption - Creative Proteomics [creative-proteomics.com]

- 5. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 6. Glycosylation-dependent interaction of Jacalin with CD45 induces T lymphocyte activation and Th1/Th2 cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification, crystallization and preliminary X-ray crystallographic analysis of MIL, a glycosylated jacalin-related lectin from mulberry (Morus indica) latex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The lectin jacalin specifically triggers cell signaling in CD4+ T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification, crystallization and preliminary X-ray crystallographic analysis of rice lectin from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Carbohydrate-Binding Specificity of Jacalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacalin, a tetrameric lectin isolated from the seeds of the jackfruit (Artocarpus integrifolia), has garnered significant attention within the scientific community for its unique carbohydrate-binding properties and diverse biological activities.[1][2] This guide provides a comprehensive overview of jacalin's binding specificity, the structural basis of its interactions, detailed experimental protocols for characterization, and its involvement in cellular signaling pathways.

Jacalin is a galactose-specific lectin, primarily recognized for its high affinity for the Thomsen-Friedenreich antigen (T-antigen), a tumor-associated disaccharide (Galβ1-3GalNAc).[3][4] This specificity makes jacalin a valuable tool in cancer research and diagnostics.[4] Beyond its canonical interaction with galactose and its derivatives, jacalin has also been shown to bind to mannose and oligomannosides, highlighting an unusual promiscuity for a lectin.[5][6] Structurally, jacalin possesses a β-prism fold, a key feature of the jacalin-related lectin (JRL) family.[7][8] Its carbohydrate-binding site is composed of a primary site and two secondary sites (A and B), which accommodate different carbohydrate structures and contribute to its broad specificity.[1]

This technical guide aims to provide researchers and drug development professionals with a detailed understanding of jacalin's carbohydrate-binding profile, empowering the design of novel applications in diagnostics, therapeutics, and glycobiology research.

Core Binding Specificity of Jacalin

Jacalin exhibits a nuanced carbohydrate-binding profile, with a primary specificity for O-linked glycans.[2][7] Its binding hierarchy is influenced by the monosaccharide composition, anomeric linkage (α or β), and the presence of substituents on the sugar ring.

Monosaccharide and Disaccharide Interactions

The binding affinity of jacalin for various carbohydrates has been determined through multiple experimental approaches, including hemagglutination inhibition assays, isothermal titration calorimetry (ITC), and frontal affinity chromatography (FAC). The general order of binding affinity for monosaccharides and their derivatives is: Me-α-GalNAc > Me-α-Gal > GalNAc > Gal.[1] For disaccharides, the affinity is generally ordered as: Galβ1-3GalNAc-α-O-Me > GalNAcβ1-3Gal-α-O-Me > Galβ1-3GalNAc (T-antigen).[1]

While jacalin is predominantly considered a galactose-binding lectin, it also demonstrates a notable affinity for mannose and its derivatives, although this interaction is weaker than with galactose-containing ligands.[5][7] Interestingly, glucose shows no measurable binding to jacalin.[7]

Structural Basis of Carbohydrate Recognition

The crystal structure of jacalin in complex with various carbohydrates has revealed a complex binding site architecture.[1] The binding site is composed of three components:

-

Primary Site: This site is responsible for the initial recognition and binding of the carbohydrate, typically galactose or N-acetylgalactosamine.[1] A crucial interaction at this site involves a hydrogen bond between the hydroxyl group at the C4 position of galactose and the free amino terminus of the α-chain of jacalin.[1]

-

Secondary Site A: This is a hydrophobic site composed of aromatic residues that interacts with α-substituents on the carbohydrate.[1][7]

-

Secondary Site B: This site primarily interacts with the non-reducing end of β-linked disaccharides through water-mediated hydrogen bonds.[1]

The nature of the glycosidic linkage dictates how a disaccharide binds to jacalin. α-linked sugars tend to interact with the primary site and secondary site A, while β-linked sugars occupy the primary site and secondary site B.[1] This flexibility in the binding site contributes to jacalin's ability to recognize a range of carbohydrate structures.

Quantitative Binding Data

The following tables summarize the quantitative data available for the interaction of jacalin with various carbohydrates.

| Carbohydrate Ligand | Technique | Dissociation Constant (Kd) | Reference |

| T-antigen (Core 1) | FAC | High Affinity | [9] |

| Tn-antigen (α-GalNAc) | FAC | High Affinity | [9] |

| Core 3 | FAC | Significant Affinity | [9] |

| Sialyl-T (ST) | FAC | Significant Affinity | [9] |

| Me-α-Man | ITC | 20-fold weaker than Me-α-Gal | [7] |

| O-Glycan Core Structure | Binding to Jacalin | Rationale | Reference |

| Core 1 (Galβ1-3GalNAcα-) | Yes | C6-OH of GalNAc is free. | [10][11] |

| Tn-antigen (GalNAcα-) | Yes | C6-OH of GalNAc is free. | [10][11] |

| Core 3 (GlcNAcβ1-3GalNAcα-) | Yes | C6-OH of GalNAc is free. | [10][11] |

| Sialyl-T (NeuAcα2-3Galβ1-3GalNAcα-) | Yes | C6-OH of GalNAc is free. | [10][11] |

| Core 2 (GlcNAcβ1-6(Galβ1-3)GalNAcα-) | No | Substitution at the C6 position of GalNAc. | [10][11] |

| Core 6 (GlcNAcβ1-6GalNAcα-) | No | Substitution at the C6 position of GalNAc. | [10][11] |

| Sialyl-Tn (NeuAcα2-6GalNAcα-) | No | Substitution at the C6 position of GalNAc. | [10][11] |

Experimental Protocols

Hemagglutination Inhibition (HI) Assay

This assay is a semi-quantitative method to determine the carbohydrate-binding specificity of a lectin by measuring the ability of different sugars to inhibit the lectin-induced agglutination of red blood cells (RBCs).[12][13]

Methodology:

-

Preparation of Jacalin Solution: Prepare a stock solution of purified jacalin in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4). Determine the minimal concentration of jacalin that causes visible hemagglutination (the hemagglutination titer).

-

Preparation of Carbohydrate Solutions: Prepare serial dilutions of the carbohydrates to be tested in the same buffer as the jacalin solution.

-

Inhibition Assay:

-

In a 96-well V-bottom microtiter plate, add a fixed volume of the jacalin solution at a concentration four times its hemagglutination titer to each well.

-

Add an equal volume of the serially diluted carbohydrate solutions to the wells.

-

Incubate the plate at room temperature for 1 hour to allow the carbohydrate to interact with the lectin.

-

-

Addition of Red Blood Cells: Add a fixed volume of a 2% suspension of washed red blood cells (e.g., human type O) to each well.

-

Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Observe the wells for hemagglutination. The highest dilution of the carbohydrate that completely inhibits hemagglutination is recorded as the minimum inhibitory concentration (MIC).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).[14][15]

Methodology:

-

Sample Preparation:

-

Dialyze both the purified jacalin and the carbohydrate ligand extensively against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

-

Degas the solutions immediately before the experiment to prevent air bubbles.

-

-

ITC Experiment:

-

Load the jacalin solution (typically in the micromolar range) into the sample cell of the calorimeter.

-

Load the carbohydrate solution (typically 10-20 times the concentration of jacalin) into the injection syringe.

-

Perform a series of small, sequential injections of the carbohydrate solution into the jacalin solution while monitoring the heat change.

-

-

Data Analysis:

-

The raw data consists of a series of heat spikes corresponding to each injection.

-

Integrate the area under each peak to determine the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

-

Glycan Array Analysis

Glycan arrays are a high-throughput method for profiling the carbohydrate-binding specificity of lectins against a large library of immobilized glycans.[4][16]

Methodology:

-

Array Preparation: A library of diverse glycans is covalently immobilized on a solid support, such as a glass slide.

-

Lectin Incubation:

-

The glycan array is blocked to prevent non-specific binding.

-

A solution of fluorescently labeled jacalin is incubated with the array.

-

-

Washing: The array is washed to remove unbound lectin.

-

Detection: The array is scanned using a fluorescence scanner to detect the spots where the labeled jacalin has bound.

-

Data Analysis: The fluorescence intensity of each spot is quantified, providing a profile of jacalin's binding to the different glycans on the array.

Signaling Pathways Involving Jacalin

Jacalin is not only a carbohydrate-binding protein but also a potent biological effector that can trigger specific signaling pathways in different cell types.

CD4+ T Lymphocyte Activation

Jacalin is a selective mitogen for human CD4+ T-lymphocytes.[5] It has been shown to trigger signaling events specifically in this cell subset, leading to the transcription of the interleukin-2 (IL-2) gene.[5] This activation is associated with the tyrosine phosphorylation of numerous proteins and the activation of the tyrosine kinase p56lck, which is associated with the CD4 co-receptor.[5] Interestingly, while jacalin also binds to CD8, it does not induce the same level of signaling in CD8+ T-cells.[5] Evidence suggests that jacalin's interaction with CD4 is a protein-protein interaction, rather than being mediated by the oligosaccharide side chains of CD4.[3]

Macrophage Activation and Antitumor Activity

Jacalin can bind to the surface of macrophages and induce a pro-inflammatory phenotype, polarizing them towards an antitumor state. This activation involves the NF-κB signaling pathway, leading to the expression and release of pro-inflammatory cytokines. Supernatants from jacalin-stimulated macrophages have been shown to induce apoptosis in tumor cells.

Complement Activation

Jacalin has been demonstrated to activate the complement system via the classical pathway.[7] It achieves this by binding to and inhibiting the function of the C1-inactivator (C1-In), a key regulator of the complement cascade.[7] This inhibition facilitates the activation of precursor C1, leading to downstream complement activation.[7]

Conclusion

Jacalin's intricate carbohydrate-binding specificity, coupled with its ability to modulate key cellular signaling pathways, establishes it as a versatile tool in biomedical research and a potential candidate for therapeutic and diagnostic development. Its high affinity for the tumor-associated T-antigen underscores its utility in oncology, while its interactions with immune cells highlight its immunomodulatory potential. The detailed experimental protocols and quantitative binding data presented in this guide offer a solid foundation for researchers to harness the unique properties of jacalin in their scientific endeavors. Further exploration of jacalin's interactions with a broader range of complex glycans and its in vivo effects will undoubtedly unveil new applications for this fascinating lectin.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Lectin affinity chromatography of proteins bearing O-linked oligosaccharides: application of jacalin-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The lectin jacalin specifically triggers cell signaling in CD4+ T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Update on Jacalin-Like Lectins and Their Role in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The IgA-binding lectin jacalin induces complement activation by inhibition of C-1-inactivator function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cores.emory.edu [cores.emory.edu]

- 9. Elucidation of binding specificity of Jacalin toward O-glycosylated peptides: quantitative analysis by frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Binding of T-antigen disaccharides to Artocarpus hirsuta lectin and jacalin are energetically different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hemagglutination (inhibition) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]

- 15. researchgate.net [researchgate.net]

- 16. Jacalin-Activated Macrophages Exhibit an Antitumor Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Immunomodulatory Properties of Jacalin: A Technical Guide

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Abstract

Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus heterophyllus), has garnered significant interest within the scientific community for its unique biochemical properties and diverse applications in immunology and drug development.[1][2] First identified for its potent T-cell mitogenic activity, Jacalin has since been characterized as a valuable tool for the purification of human immunoglobulin A (IgA) and as a probe for studying O-linked glycoproteins.[1][3][4] Its specific interaction with the Thomsen-Friedenreich antigen (T-antigen), a tumor-associated carbohydrate antigen, has also positioned it as a potential candidate for cancer diagnostics and targeted therapies.[3][5] This technical guide provides an in-depth overview of the discovery, history, biochemical characteristics, and immunological functions of Jacalin. Detailed experimental protocols for its purification and characterization are provided, along with a summary of its key quantitative data. Furthermore, this paper elucidates the signaling pathways initiated by Jacalin in T-lymphocytes, offering insights for researchers and professionals in the field of drug discovery and development.

Discovery and History

The journey of Jacalin research began with early observations of the hemagglutinating properties of jackfruit seed extracts.[6] However, it was in 1981 that the potent and selective stimulatory effect of a lectin extracted from Artocarpus integrifolia (jackfruit) seeds on distinct human T and B cell functions was reported, laying the groundwork for the isolation and characterization of Jacalin.[1] Subsequent studies in the mid-1980s identified Jacalin's remarkable and specific binding affinity for human IgA, a feature that was not commonly observed with other lectins.[4] This discovery was a significant breakthrough, as it provided a much-needed tool for the simple and reliable purification of IgA.[7] Further research elucidated its strong mitogenic activity, specifically towards human CD4+ T lymphocytes, making it a valuable reagent for immunological studies, including the assessment of immune status in HIV-1 infected patients.[3] The ease of purification, abundance from its natural source, and stability have contributed to its widespread use in various research and diagnostic applications.[3]

Biochemical and Structural Properties

Jacalin is a tetrameric protein with a molecular mass of approximately 65-66 kDa.[2][3] It is composed of non-covalently linked subunits.[8] Specifically, it is a two-chain lectin, with each protomer consisting of a heavy α-chain of 133 amino acid residues and a light β-chain of 20-21 amino acid residues.[3] SDS-PAGE analysis typically reveals two bands with apparent molecular weights of around 12-15.4 kDa.[9][10][11]

Jacalin belongs to the family of galactose-binding lectins and exhibits a β-prism fold structure, which is common for mannose-binding lectins.[12][13] This structural feature contributes to its unusual dual specificity for both galactose and mannose derivatives.[13][14]

Data Presentation: Quantitative Properties of Jacalin

Table 1: Molecular Weight and Subunit Composition of Jacalin

| Property | Reported Value(s) | Method(s) of Determination |

| Native Molecular Weight | 43 kDa, 54 kDa, 65 kDa, 66 kDa | Gel Filtration, Analytical Ultracentrifugation |

| α-chain (heavy chain) | ~15.4 - 17.1 kDa | SDS-PAGE |

| β-chain (light chain) | ~11.8 - 14.6 kDa | SDS-PAGE |

| Subunit Structure | Tetramer of α and β chains | Electron Microscopy, Analytical Ultracentrifugation |

Note: Variations in reported molecular weights can be attributed to different experimental conditions and the presence of multiple isoforms.[5][8][9][11][15]

Table 2: Binding Specificity and Association Constants (Ka) of Jacalin

| Ligand | Association Constant (Ka) (M⁻¹) | Method of Determination |

| Methyl-α-Galactopyranoside (Me-α-Gal) | 1.58 x 10⁴ | Fluorescence Spectroscopy |

| Thomsen-Friedenreich Antigen (Galβ1-3GalNAc-α-Me) | 4.00 x 10⁵ | Fluorescence Spectroscopy |

| Core1α-pNP | 2.9 x 10⁵ | Frontal Affinity Chromatography |

| Core3α-pNP | 9.5 x 10⁵ | Frontal Affinity Chromatography |

| Galα-pNP | ~0.94 x 10⁵ | Frontal Affinity Chromatography |

| GalNAcα-pNP | ~1.2 x 10⁵ | Frontal Affinity Chromatography |

Source: Data compiled from studies on native Jacalin.[12][16] Jacalin shows a high affinity for the T-antigen (Core 1) and also binds to Tn-antigen, Core 3, and sialyl-T-attached peptides.[12][17] It does not, however, bind to Core 2, Core 6, or sialyl-Tn-attached peptides.[17]

Experimental Protocols

Purification of Jacalin from Jackfruit Seeds by Affinity Chromatography

This protocol describes a common method for the isolation of Jacalin using its affinity for galactose-containing matrices.

Materials:

-

Jackfruit seeds

-

Phosphate-buffered saline (PBS), pH 7.2

-

Guar gum or IgA-Sepharose 4B affinity column

-

0.2 M D-galactose in PBS (Elution buffer)

-

Dialysis tubing (10 kDa MWCO)

-

Spectrophotometer

Procedure:

-

Preparation of Crude Extract:

-

Homogenize fresh or dried jackfruit seeds in cold PBS.

-

Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove insoluble debris.

-

Collect the supernatant, which contains the crude Jacalin extract.

-

-

Affinity Chromatography:

-

Equilibrate the affinity column (e.g., cross-linked guar gum or IgA-Sepharose) with PBS.[18]

-

Load the crude extract onto the column and allow it to bind for 1-2 hours at room temperature.

-

Wash the column extensively with PBS until the absorbance of the flow-through at 280 nm is negligible, indicating the removal of unbound proteins.

-

-

Elution:

-

Elute the bound Jacalin from the column using 0.2 M D-galactose in PBS.

-

Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

-

-

Dialysis and Concentration:

-

Pool the fractions containing Jacalin.

-

Dialyze the pooled fractions against PBS at 4°C for 48 hours with several buffer changes to remove the D-galactose.

-

Concentrate the purified Jacalin using ultrafiltration if necessary.

-

-

Purity Assessment:

-

Assess the purity of the isolated Jacalin by SDS-PAGE.

-

Hemagglutination Assay

This assay is used to determine the biological activity of Jacalin by observing its ability to agglutinate red blood cells (RBCs).

Materials:

-

Purified Jacalin solution

-

Phosphate-buffered saline (PBS), pH 7.2

-

2% suspension of human or rabbit red blood cells in PBS

-

96-well U-bottom microtiter plate

Procedure:

-

Serial Dilution:

-

Add 50 µL of PBS to wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the Jacalin solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 11. Discard 50 µL from well 11. Well 12 will serve as a negative control (RBCs in PBS only).

-

-

Addition of Red Blood Cells:

-

Add 50 µL of the 2% RBC suspension to all wells (1-12).

-

-

Incubation and Observation:

-

Gently tap the plate to mix the contents.

-

Incubate the plate at room temperature for 1-2 hours.

-

Observe the results. A positive result (hemagglutination) is indicated by the formation of a uniform mat of RBCs across the bottom of the well. A negative result is indicated by the formation of a tight button of RBCs at the bottom of the well.

-

-

Titer Determination:

-

The hemagglutination titer is the reciprocal of the highest dilution of Jacalin that shows complete hemagglutination.

-

Lymphocyte Proliferation Assay

This assay measures the mitogenic activity of Jacalin on lymphocytes.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Purified Jacalin

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT or CFSE)

-

96-well flat-bottom cell culture plate

-

CO₂ incubator (37°C, 5% CO₂)

-

Scintillation counter or plate reader

Procedure:

-

Cell Plating:

-

Adjust the concentration of PBMCs to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

-

Stimulation:

-

Prepare serial dilutions of Jacalin in complete medium.

-

Add 100 µL of the Jacalin dilutions to the wells containing PBMCs. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).

-

-

Incubation:

-

Incubate the plate for 72-96 hours in a CO₂ incubator.

-

-

Measurement of Proliferation:

-

Using [³H]-thymidine: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Using MTT assay: Add MTT solution to each well and incubate for 4 hours. Add a solubilizing agent and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) or absorbance of stimulated cultures by the mean CPM or absorbance of unstimulated cultures.

-

Immunological Functions and Signaling Pathways

Jacalin is a potent mitogen for human CD4+ T lymphocytes, a property that is dependent on the presence of monocytes.[9] This specific activation of CD4+ T cells has made Jacalin a valuable tool in immunological research, particularly in studies involving T-cell function and HIV infection, as it can block HIV-1 infection of CD4+ cells.[19]

The signaling cascade initiated by Jacalin in T-cells involves its interaction with cell surface glycoproteins. A key receptor for Jacalin on T-cells is the protein tyrosine phosphatase CD45.[20] The binding of Jacalin to the glycosylated domains of CD45 is thought to be a critical step in T-cell activation.[20] This interaction leads to an increase in CD45 tyrosine phosphatase activity, which in turn dephosphorylates and activates downstream signaling molecules.[20] This ultimately results in the activation of the ERK1/2 and p38 MAPK signaling pathways.[20] The activation of these pathways leads to the transcription of genes encoding cytokines, such as Interleukin-2 (IL-2), which is a hallmark of T-cell activation and proliferation.[20][21]

Applications in Research and Drug Development

The unique properties of Jacalin have led to its use in a variety of applications:

-

Purification of Glycoproteins: Jacalin's high affinity for IgA1 makes it an excellent tool for the purification of this immunoglobulin from human serum and other biological fluids.[3][7] It is also used to isolate other O-glycosylated proteins.[3]

-

Cancer Research: The specificity of Jacalin for the tumor-associated T-antigen makes it a valuable probe for the detection and characterization of cancer cells.[5] It has been investigated for its potential in targeted drug delivery to tumor sites.

-

Immunology: As a selective mitogen for CD4+ T-cells, Jacalin is used to study T-cell activation, signaling, and function.[22]

-

Infectious Disease Research: Jacalin's ability to interact with viral glycoproteins has been explored in the context of HIV research.[23]

Conclusion

Jacalin, a lectin derived from jackfruit seeds, has proven to be a versatile and valuable tool in biomedical research. Its well-characterized biochemical properties, particularly its specific carbohydrate-binding profile and potent mitogenic activity, have facilitated significant advancements in our understanding of immunology, glycobiology, and cancer biology. The ease of its purification and its stability further enhance its utility. As research continues to unravel the intricate molecular mechanisms underlying its biological activities, Jacalin holds promise for the development of novel diagnostic and therapeutic strategies in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. The isolation and characterisation of jacalin [Artocarpus heterophyllus (jackfruit) lectin] based on its charge properties. | Semantic Scholar [semanticscholar.org]

- 3. Jacalin: a jackfruit (Artocarpus heterophyllus) seed-derived lectin of versatile applications in immunobiological research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thekingsleyclinic.com [thekingsleyclinic.com]

- 5. mybiosource.com [mybiosource.com]

- 6. researchgate.net [researchgate.net]

- 7. A simple procedure for the isolation of human secretory IgA of IgA1 and IgA2 subclass by a jackfruit lectin, jacalin, affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. IgA-affinity purification and characterization of the lectin jacalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a novel 4 kDa immunoglobulin-A-binding peptide obtained by the limited proteolysis of jacalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The isolation and characterisation of jacalin [Artocarpus heterophyllus (jackfruit) lectin] based on its charge properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Structural basis for the unusual carbohydrate-binding specificity of jacalin towards galactose and mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vectorlabs.com [vectorlabs.com]

- 15. portlandpress.com [portlandpress.com]

- 16. Studies on recombinant single chain Jacalin lectin reveal reduced affinity for saccharides despite normal folding like native Jacalin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Elucidation of binding specificity of Jacalin toward O-glycosylated peptides: quantitative analysis by frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Proliferative response of human CD4+ T lymphocytes stimulated by the lectin jacalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glycosylation-dependent interaction of Jacalin with CD45 induces T lymphocyte activation and Th1/Th2 cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. hanc.info [hanc.info]

The Multifaceted Mechanism of Action of Jacalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacalin, a galactose-binding lectin isolated from the seeds of the jackfruit (Artocarpus integrifolia), has garnered significant interest within the scientific community for its unique carbohydrate-binding properties and its potent biological activities.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of Jacalin, detailing its molecular structure, carbohydrate specificity, and its complex interactions with glycoproteins and cells, particularly those of the immune system. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the potential of Jacalin in diagnostics and therapeutics.

Core Mechanism: Structure and Carbohydrate Binding

Jacalin is a tetrameric protein with a molecular weight of approximately 66 kDa, composed of four non-covalently bound subunits.[3][4] Each subunit consists of a longer α-chain and a shorter β-chain, a result of post-translational proteolysis.[5] This unique structure forms a β-prism fold, which is characteristic of the Jacalin-like lectin domain family.[6][7]

The carbohydrate-binding site of Jacalin is a complex region capable of accommodating various sugar moieties. It is composed of three distinct components: a primary binding site and two secondary binding sites (A and B).[5] This structural arrangement is fundamental to Jacalin's nuanced carbohydrate specificity.

Carbohydrate Specificity

Jacalin is primarily recognized for its high affinity for galactose and its derivatives. Its binding preference is notably directed towards O-glycosidically linked oligosaccharides, with a particular specificity for the Thomsen-Friedenreich antigen (T-antigen), a core 1 O-glycan structure (Galβ1-3GalNAc).[4][8][9] This specificity for the T-antigen, which is overexpressed in more than 85% of human carcinomas, underpins much of the interest in Jacalin for cancer research.[4]

The nature of the linkage to the sugar determines the binding orientation. α-linked sugars occupy the primary and secondary site A, while β-linked disaccharides bind with the reducing sugar at the primary site and the non-reducing end at secondary site B, where interactions are primarily mediated by water bridges.[5] While Jacalin shows a strong preference for galactose, it has also been demonstrated to bind mannose, glucose, N-acetylneuraminic acid, and N-acetylmuramic acid, indicating a degree of flexibility in its binding pocket.[10][11] This broader specificity is attributed to the relatively large size of its carbohydrate-binding site.[10]

A key feature of Jacalin's interaction with β-galactosides is the distortion of the sugar ring upon binding. This distortion, rather than steric hindrance, is the primary reason for the lower affinity for β-galactosides compared to their α-anomers.[12]

Interaction with Immunoglobulins

A hallmark of Jacalin is its specific interaction with human immunoglobulin A1 (IgA1).[3][13] This interaction is mediated by the O-linked glycans present in the hinge region of the IgA1 heavy chain, a region that is absent in IgA2.[14] This specificity allows for the use of Jacalin in the purification of IgA1 from human serum.[15][16] Jacalin has also been shown to bind to human IgD.[3][17] The interaction with IgA1 is strong, with an apparent affinity constant in the range of (8.0 ± 0.9) x 10^5 L mol⁻¹.[14]

Cellular Mechanisms of Action: A Double-Edged Sword

Jacalin exerts potent and distinct effects on different lymphocyte populations, acting as a mitogen for CD4+ T-cells and an inducer of apoptosis in B-lymphocytes. These dual activities are primarily mediated through its interaction with the transmembrane protein tyrosine phosphatase, CD45.[18][19]

T-Lymphocyte Activation

Jacalin is a potent mitogen for human CD4+ T-lymphocytes, an effect that is dependent on the presence of monocytes.[20][21][22] The binding of Jacalin to O-glycans on the extracellular domain of CD45 is a critical initiating event.[18] This interaction leads to an increase in CD45 tyrosine phosphatase activity, which in turn dephosphorylates inhibitory tyrosine residues on downstream signaling molecules, such as Lck and Fyn. This dephosphorylation activates these kinases, leading to the activation of the ERK1/2 and p38 MAPK signaling cascades.[18] The culmination of this signaling pathway is the production of IL-2 and the expression of the IL-2 receptor (CD25), leading to T-cell proliferation and the secretion of Th1/Th2 cytokines.[18][20]

B-Lymphocyte Apoptosis

In stark contrast to its effect on T-cells, Jacalin induces apoptosis in human B-lymphocytes.[19][23] The initial interaction is also with CD45 on the B-cell surface. However, in B-cells, Jacalin's engagement with CD45 leads to an inhibition of its phosphatase activity. This results in the increased phosphorylation of the C-terminal inhibitory tyrosine (Tyr507) of the Src-family protein tyrosine kinase, Lyn, leading to its inactivation.[19][23] The downstream consequences of Lyn inactivation in this context include calcium mobilization and the activation of calpains, ultimately triggering the apoptotic cascade.[19][23] Jacalin has also been shown to directly inhibit immunoglobulin synthesis by B-cells and can induce T-suppressor cells that further inhibit immunoglobulin production.[24]

Quantitative Data Summary

| Parameter | Value | Ligand/Cell Type | Reference |

| Molecular Weight | ~66 kDa (tetramer) | - | [4] |

| ~16 kDa (subunit) | - | [8] | |

| Apparent Affinity Constant (Ka) | (8.0 ± 0.9) x 10⁵ L mol⁻¹ | Human IgA1 | [14][25] |

| (8.3 ± 0.1) x 10⁶ L mol⁻¹ | Bovine IgG1 | [14][25] | |

| Erythrocyte Agglutination | ≥ 7.8 μg/mL | Human Erythrocytes | [1] |

Experimental Protocols

Jacalin Purification by Affinity Chromatography

This protocol describes the isolation of Jacalin from jackfruit seeds using its affinity for galactose.

Materials:

-

Dried seeds of Artocarpus integrifolia

-

Phosphate-buffered Saline (PBS): 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4

-

Elution Buffer: 0.1 M melibiose or 0.8 M D-galactose in PBS

-

Sepharose 4B or similar agarose-based resin

-

Affinity chromatography column

-

Spectrophotometer

Procedure:

-

Preparation of Affinity Matrix: Covalently couple D-galactose to Sepharose 4B resin according to standard procedures. Pack the resin into an chromatography column.

-

Seed Extract Preparation: Grind dried jackfruit seeds into a fine powder. Extract the powder with PBS at 4°C with constant stirring. Centrifuge the extract to remove insoluble material and collect the supernatant.

-

Affinity Chromatography: a. Equilibrate the D-galactose Sepharose column with at least five column volumes of PBS.[15] b. Apply the crude seed extract to the column and allow it to bind. c. Wash the column extensively with PBS until the absorbance of the flow-through at 280 nm returns to baseline, indicating the removal of unbound proteins.[15] d. Elute the bound Jacalin from the column using the Elution Buffer.[3] Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

-

Dialysis and Storage: Pool the Jacalin-containing fractions and dialyze extensively against PBS to remove the eluting sugar. Store the purified Jacalin at 4°C with a preservative such as 0.08% sodium azide.[9]

Enzyme-Linked Immunosorbent Assay (ELISA) for IgA1 Measurement

This protocol outlines a noncompetitive ELISA to quantify IgA1 using immobilized Jacalin.

Materials:

-

Purified Jacalin

-

Microtiter plates

-

Human serum samples or saliva

-

Purified human IgA1 standard

-

Peroxidase-conjugated anti-human IgA antibody

-

Substrate for peroxidase (e.g., TMB)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a microtiter plate with purified Jacalin at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.

-

Blocking: Wash the plate with Wash Buffer. Block the remaining protein-binding sites in the wells by adding Blocking Buffer and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add serial dilutions of the IgA1 standard and the test samples (serum or saliva) to the wells. Incubate for 1-2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add the peroxidase-conjugated anti-human IgA antibody to each well. Incubate for 1 hour at room temperature.

-

Substrate Development: Wash the plate. Add the peroxidase substrate to the wells and incubate in the dark until sufficient color develops.

-

Measurement: Stop the reaction by adding Stop Solution. Measure the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Construct a standard curve from the absorbance values of the IgA1 standard. Determine the concentration of IgA1 in the samples by interpolating their absorbance values on the standard curve.[26]

Visualizations

Caption: Jacalin-induced T-cell activation pathway.

Caption: Jacalin-induced B-cell apoptosis pathway.

Caption: Workflow for Jacalin purification.

References

- 1. Jacalin - Wikipedia [en.wikipedia.org]

- 2. reference.md [reference.md]

- 3. Jacalin: isolation, characterization, and influence of various factors on its interaction with human IgA1, as assessed by precipitation and latex agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of the jacalin-T-antigen complex and a comparative study of lectin-T-antigen complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Jacalin-like lectin domain - Wikipedia [en.wikipedia.org]

- 7. Duality of jacalin-related lectin: Master regulator and chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Structural basis for the unusual carbohydrate-binding specificity of jacalin towards galactose and mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for the unusual carbohydrate-binding specificity of jacalin towards galactose and mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Jacalin-carbohydrate interactions: distortion of the ligand molecule as a determinant of affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Jacalin: an IgA-binding lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Jacalin interaction with human immunoglobulin A1 and bovine immunoglobulin G1: affinity constant determined by piezoelectric biosensoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. A rapid procedure for the purification of IgA1 and IgA2 subclasses from normal human serum using protein G and jackfruit lectin (jacalin) affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of jacalin, the human IgA and IgD binding lectin from jackfruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glycosylation-dependent interaction of Jacalin with CD45 induces T lymphocyte activation and Th1/Th2 cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The lectin Jacalin induces human B-lymphocyte apoptosis through glycosylation-dependent interaction with CD45 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 21. Jacalin: a lectin mitogenic for human CD4 T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. The lectin Jacalin induces human B-lymphocyte apoptosis through glycosylation-dependent interaction with CD45 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Jacalin, an IgA-binding lectin, inhibits differentiation of human B cells by both a direct effect and by activating T-suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. A novel lectin-based enzyme-linked immunosorbent assay for the measurement of IgA1 in serum and secretory IgA1 in secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacalin-related lectins (JRLs) represent a diverse superfamily of carbohydrate-binding proteins, or lectins, first identified in the seeds of the jackfruit (Artocarpus integrifolia).[1][2] Characterized by a conserved jacalin-like lectin domain with a β-prism fold, these proteins exhibit a remarkable array of biological functions across different kingdoms of life.[3][4] In plants, they are integral components of defense mechanisms against pathogens and responses to abiotic stress.[1][5] In the context of human health, JRLs, particularly jacalin itself, have garnered significant attention for their potent immunomodulatory activities, including the selective stimulation of CD4+ T lymphocytes, and their potential as cancer diagnostic tools and therapeutic agents due to their specific recognition of tumor-associated antigens.[6][7][8] This technical guide provides an in-depth exploration of the core biological functions of JRLs, detailing their mechanisms of action, summarizing key quantitative data, and providing methodologies for their study.

Core Biological Functions of Jacalin-Related Lectins

The biological activities of JRLs are intrinsically linked to their ability to recognize and bind specific carbohydrate structures on glycoproteins and glycolipids. This interaction initiates a cascade of cellular events, the nature of which depends on the specific JRL, the target cell, and the biological context.

Immunomodulation: A Focus on T Lymphocyte Activation

Jacalin is a potent mitogen for human CD4+ T lymphocytes, inducing their proliferation.[6][9] This activity is dependent on the presence of autologous monocytes.[7] The interaction of jacalin with CD4+ T cells is complex, involving both its carbohydrate-binding properties and potential protein-protein interactions.[10][11]

The proliferative response induced by jacalin is characterized by the secretion of cytokines, including interferon-gamma (IFN-γ) and interleukin-6 (IL-6), with the latter being primarily produced by monocytes.[10] Notably, jacalin-induced proliferation of peripheral blood mononuclear cells (PBMCs) occurs without detectable synthesis or secretion of interleukin-2 (IL-2), a pattern distinct from that of other mitogens like phytohemagglutinin.[10] However, in Jurkat T cells, a human T lymphocyte cell line, jacalin does stimulate IL-2 secretion, suggesting the involvement of the T-cell receptor (TCR)/CD3 complex in the signaling pathway.[10] The interaction between T cells and monocytes, crucial for the proliferative response, is mediated by the CD2/LFA-3 and LFA-1/ICAM-1 pathways.[10]

Interestingly, some mannose-specific JRLs, such as Morniga M from Morus nigra, can induce cell death in human T lymphocytes, including activation-induced cell death (AICD), a process critical for maintaining immune homeostasis.[12] This effect is dependent on carbohydrate recognition and involves caspase-dependent apoptosis.[12]

Plant Defense and Stress Response

In the plant kingdom, JRLs are key players in innate immunity, providing protection against a broad spectrum of pathogens, including fungi and viruses.[1][5] Their role in defense is often mediated by their ability to recognize pathogen-associated molecular patterns (PAMPs), which are conserved carbohydrate structures on the surface of microbes.[4]

Many plant JRLs are chimeric proteins, containing not only the lectin domain but also other functional domains such as kinase or dirigent domains.[1][5] These fusion proteins enhance the efficiency of downstream signaling cascades upon pathogen recognition. For instance, the rice protein OsJAC1, which contains both a JRL and a dirigent domain, confers broad-spectrum disease resistance when overexpressed in rice, wheat, and barley.[1][5] The JRL domain is responsible for relocating the protein to the site of pathogen attack.[1]

Furthermore, the expression of many JRLs is upregulated in response to various abiotic stresses, including salt, drought, cold, and heat, suggesting their involvement in stress signaling and adaptation.[1][2] The mannose-specific wheat protein TaJRLL1, for example, is a component of both salicylic acid (SA) and jasmonic acid (JA)-dependent defense signaling pathways, which are crucial for systemic acquired resistance.[13]

Cancer Biology and Therapeutics

Jacalin's high affinity for the Thomsen-Friedenreich antigen (T-antigen; Galβ1-3GalNAc), a carbohydrate structure aberrantly expressed in over 85% of human carcinomas, makes it a valuable tool in cancer research and a potential candidate for targeted therapies.[8][14] This specific recognition allows jacalin to differentiate between normal and cancerous cells.[8]

In vivo studies have demonstrated the chemopreventive effects of jacalin in a mouse model of colon carcinogenesis, where its administration reduced the number of preneoplastic lesions.[8] This anti-carcinogenic activity was associated with decreased epithelial cell proliferation and increased production of tumor necrosis factor-alpha (TNF-α).[8] Jacalin has also been shown to have antiproliferative effects on human colon cancer cell lines.[8]

The ability of jacalin to bind to tumor cells has led to its exploration as a carrier for the targeted delivery of anticancer drugs.[15] For instance, a complex of jacalin and curcumin has been shown to inhibit the proliferation of triple-negative breast cancer cells.[16]

Quantitative Data on Jacalin-Related Lectin Interactions

The binding affinities of JRLs for their carbohydrate ligands are critical for their biological functions. These interactions are often characterized by dissociation constants (Kd) in the micromolar to millimolar range.

| Lectin | Ligand | Affinity (Kd) | Method | Reference |

| Jacalin | T-antigen (Galβ1-3GalNAc) | ~1.3 x 10^5 M⁻¹ (Ka) | Spectroscopy | [17] |

| Jacalin | Methyl-α-D-galactose | - | X-ray Crystallography | [18] |

| Jacalin | D-Galactose | - | Affinity Chromatography | [19] |

| Jacalin | Porphyrins | 2.4 x 10³ M⁻¹ to 1.3 x 10⁵ M⁻¹ (Ka) | Spectroscopy | [17] |

(Note: Ka = Association constant; Kd = 1/Ka. Data is presented as found in the source.)

Experimental Protocols

T-Lymphocyte Proliferation Assay

This protocol is used to assess the mitogenic activity of JRLs on human T lymphocytes.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Purified Jacalin-related lectin.

-

[³H]-thymidine.

-

Phytohemagglutinin (PHA) as a positive control.

-

Cell culture plates (96-well, flat-bottom).

-

Liquid scintillation counter.

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells three times with RPMI 1640 medium.

-

Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI 1640 medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 100 µL of the JRL solution at various concentrations (e.g., 1, 5, 10, 25 µg/mL) to the wells in triplicate. Include wells with medium alone (negative control) and PHA (positive control).

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 72 hours.

-

Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Express the results as counts per minute (CPM) or as a stimulation index (SI = CPM of stimulated cells / CPM of unstimulated cells).

Plant Pathogen Resistance Assay

This protocol evaluates the ability of a JRL to confer disease resistance in plants.

Materials:

-

Transgenic plants overexpressing the JRL of interest and wild-type control plants.

-

Pathogen inoculum (e.g., fungal spore suspension or bacterial solution).

-

Growth chambers with controlled temperature, humidity, and light conditions.

-

Disease scoring scale (e.g., 0-5, where 0 is no symptoms and 5 is severe disease).

Procedure:

-

Grow transgenic and wild-type plants under identical conditions to the desired developmental stage.

-

Prepare the pathogen inoculum to a standardized concentration.

-

Inoculate the plants with the pathogen. This can be done by spray inoculation, leaf infiltration, or root drenching, depending on the pathogen's mode of infection.

-

Maintain the inoculated plants in a high-humidity environment for 24-48 hours to facilitate infection.

-

Transfer the plants back to the growth chamber and monitor for disease development over a period of 7-14 days.

-

Score the disease severity on each plant at regular intervals using the predefined scoring scale.

-

Statistically analyze the disease scores to determine if the overexpression of the JRL leads to a significant reduction in disease symptoms compared to the wild-type controls.

Signaling Pathways and Experimental Workflows

Jacalin-Induced T-Cell Activation Pathway

The following diagram illustrates the proposed signaling pathway for jacalin-induced CD4+ T-cell activation, highlighting the key molecular interactions.

Caption: Jacalin-induced CD4+ T-cell activation pathway.

Experimental Workflow for Studying JRL-Pathogen Interaction

This diagram outlines a typical experimental workflow to investigate the role of a JRL in plant defense against a specific pathogen.

Caption: Workflow for JRL function in plant defense.

Conclusion and Future Directions

Jacalin-related lectins are a functionally diverse group of proteins with significant implications for both plant biology and human health. Their roles in immunity, stress responses, and cancer biology are well-documented, yet much remains to be explored. Future research should focus on elucidating the precise downstream signaling pathways activated by different JRLs, identifying their endogenous ligands in various biological contexts, and further exploring their therapeutic potential. The development of JRL-based diagnostics and targeted drug delivery systems holds considerable promise for advancing personalized medicine. For agricultural applications, harnessing the defensive properties of JRLs could lead to the development of crops with enhanced resistance to a wide range of pathogens and environmental stresses.

References

- 1. An Update on Jacalin-Like Lectins and Their Role in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Jacalin-like lectin domain - Wikipedia [en.wikipedia.org]

- 4. Duality of jacalin-related lectin: Master regulator and chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Update on Jacalin-Like Lectins and Their Role in Plant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jacalin: a lectin mitogenic for human CD4 T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Jacalin Has Chemopreventive Effects on Colon Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jacalin: a lectin mitogenic for human CD4 T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proliferative response of human CD4+ T lymphocytes stimulated by the lectin jacalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The lectin jacalin triggers CD4-mediated lymphocyte signaling by binding CD4 through a protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A jacalin-related lectin-like gene in wheat is a component of the plant defence system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of the jacalin-T-antigen complex and a comparative study of lectin-T-antigen complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Jacalin-Curcumin Complex Sensitizes the Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. preprints.org [preprints.org]

- 17. Binding of porphyrins by the tumor-specific lectin, jacalin [Jack fruit (Artocarpus integrifolia) agglutinin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-function and application of plant lectins in disease biology and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Jacalin: an IgA-binding lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

Jacalin's Selective Embrace: A Technical Guide to its Interaction with O-linked Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate binding relationship between jacalin, a lectin derived from the seeds of the jackfruit (Artocarpus integrifolia), and O-linked glycoproteins. Jacalin's remarkable specificity for certain O-glycan structures has positioned it as an invaluable tool in glycobiology, immunology, and cancer research. This document provides a comprehensive overview of jacalin's binding characteristics, the structural basis for its specificity, detailed experimental protocols for studying these interactions, and a summary of quantitative binding data.

Introduction to Jacalin and O-linked Glycosylation

Jacalin is a tetrameric protein with a molecular weight of approximately 66 kDa, composed of four subunits of about 16 kDa each. It is a galactose-binding lectin with a primary specificity for the Thomsen-Friedenreich antigen (T-antigen), a core 1 O-glycan structure (Galβ1-3GalNAc). This specificity makes jacalin a crucial tool for the isolation and characterization of O-linked glycoproteins, such as human IgA1 and mucins.

O-linked glycosylation is a widespread post-translational modification where a glycan is attached to the hydroxyl group of a serine or threonine residue in a protein. These O-glycans play critical roles in a myriad of biological processes, including protein stability, cellular signaling, immune responses, and pathogen-host interactions. Aberrant O-glycosylation is a hallmark of various diseases, most notably cancer, where truncated O-glycans like the T-antigen and its precursor, the Tn-antigen (GalNAcα1-Ser/Thr), are overexpressed on the cell surface. Jacalin's ability to specifically recognize these tumor-associated carbohydrate antigens has made it a significant focus in cancer diagnostics and therapeutics.

Binding Specificity of Jacalin

Jacalin exhibits a well-defined, yet broad, specificity for O-linked glycans. While its primary affinity is for the T-antigen, it also recognizes a range of related structures.

Key Binding Epitopes:

-

T-antigen (Core 1): Galβ1-3GalNAcα-Ser/Thr. Jacalin shows a high affinity for this disaccharide.

-

Tn-antigen: GalNAcα-Ser/Thr. This monosaccharide is also strongly recognized by jacalin.

-

Core 3: GlcNAcβ1-3GalNAcα-Ser/Thr. Jacalin demonstrates significant affinity for this core structure.

-

Sialyl-T (ST) antigen: Neu5Acα2-3Galβ1-3GalNAcα-Ser/Thr. Unlike peanut agglutinin (PNA), another T-antigen binding lectin, jacalin can bind to sialylated forms of the T-antigen.

Inhibitory Structures:

Jacalin's binding is sensitive to substitutions at the C6 position of the core N-acetylgalactosamine (GalNAc) residue. This steric hindrance prevents binding to the following structures:

-

Core 2: GlcNAcβ1-6(Galβ1-3)GalNAcα-Ser/Thr

-

Core 6: GlcNAcβ1-6GalNAcα-Ser/Thr

-

Sialyl-Tn (STn) antigen: Neu5Acα2-6GalNAcα-Ser/Thr

Interestingly, while jacalin is primarily known for its interaction with galactose and its derivatives, some studies have shown that it can also bind to mannose, glucose, and other monosaccharides, suggesting a degree of flexibility in its carbohydrate-binding site.

Structural Basis of Jacalin-Carbohydrate Interaction

The three-dimensional structure of jacalin, both in its free form and in complex with various carbohydrate ligands, has been elucidated through X-ray crystallography. These studies reveal a β-prism fold, which provides a scaffold for the carbohydrate-binding site.

The sugar-binding site of jacalin can be conceptualized as having three main components: a primary site and two secondary sites (A and B).

-

Primary Binding Site: This site accommodates the core galactose or N-acetylgalactosamine residue. The interactions in this pocket are crucial for the initial recognition and binding.

-

Secondary Site A: This site interacts with α-linked substituents on the anomeric carbon of the sugar in the primary site. These interactions are predominantly hydrophobic.

-

Secondary Site B: This site accommodates β-linked substituents, with interactions often mediated by water molecules.

The anomeric linkage of the sugar determines its orientation in the binding site. α-linked sugars position their substituents towards secondary site A, while β-linked sugars orient their substituents towards secondary site B to avoid steric clashes. The distortion of the sugar ring in β-galactosides has been proposed as a factor influencing their lower affinity compared to α-galactosides.

Experimental Protocols

Several experimental techniques are employed to study the interaction between jacalin and O-linked glycoproteins. Below are detailed methodologies for key experiments.

Purification of Jacalin by Affinity Chromatography

This protocol describes the purification of jacalin from jackfruit seeds using its affinity for galactose.

Materials:

-

Jackfruit seeds

-

Phosphate-buffered saline (PBS), pH 7.2

-

D-galactose

-

Agarose-based affinity column with immobilized D-galactose (or cross-linked guar gum)

-

Chromatography columns

-

Spectrophotometer

Methodology:

-

Crude Extract Preparation:

-

Grind dried jackfruit seeds into a fine powder.

-

Extract the powder with PBS at 4°C with gentle stirring for several hours or overnight.

-

Centrifuge the extract at high speed to pellet insoluble material.

-

Collect the supernatant, which is the crude protein extract.

-

-

Affinity Chromatography:

-

Pack an affinity chromatography column with D-galactose-agarose resin and equilibrate with PBS.

-

Apply the crude extract to the column and allow it to flow through by gravity.

-

Wash the column extensively with PBS to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound jacalin from the column using a solution of 0.2-0.8 M D-galactose in PBS.

-

Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

-

-

Dialysis and Concentration:

-

Pool the jacalin-containing fractions and dialyze extensively against PBS to remove the D-galactose.

-

Concentrate the purified jacalin using ultrafiltration.

-

-

Purity Assessment:

-

Assess the purity of the isolated jacalin by SDS-PAGE, which should show two bands corresponding to the α and β chains.

-

Jacalin Purification Workflow

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D).

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified jacalin

-

Glycoprotein or glycopeptide of interest

-

SPR running buffer (e.g., HBS-EP)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Methodology:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., with EDC/NHS).

-

Immobilize the glycoprotein or glycopeptide to the chip surface via amine coupling.

-

Deactivate the remaining active groups.

-

-

Analyte Binding:

-

Inject a series of concentrations of jacalin (analyte) over the immobilized ligand surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of jacalin.

-

-

Dissociation:

-

After the association phase, switch to flowing running buffer over the surface to monitor the dissociation of jacalin.

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound jacalin and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D.

-

Surface Plasmon Resonance Workflow

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_A), enthalpy (ΔH), and stoichiometry (n).

Materials:

-

Isothermal titration calorimeter

-

Purified jacalin

-

Glycoprotein or glycopeptide of interest

-

Dialysis buffer (e.g., PBS)

Methodology:

-

Sample Preparation:

-

Dialyze both jacalin and the glycoprotein ligand extensively against the same buffer to minimize heat of dilution effects.

-

Determine the concentrations of both samples accurately.

-

-

ITC Experiment:

-

Load the glycoprotein solution into the sample cell of the calorimeter.

-

Load the jacalin solution into the injection syringe.

-

Perform a series of small, sequential injections of the jacalin solution into the sample cell while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of the reactants.

-

Fit the resulting binding isotherm to a suitable binding model to determine K_A, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Isothermal Titration Calorimetry Workflow

Quantitative Binding Data

The following tables summarize the quantitative data for the interaction of jacalin with various carbohydrate ligands, as determined by different biophysical methods.

Table 1: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)

| Ligand | Association Rate Constant (k_a) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) |

| Galactose | Not Reported | Not Reported | ~1.8 x 10⁻⁴ |

| Mannose | Not Reported | Not Reported | Lower affinity than galactose |

Note: Quantitative kinetic data for jacalin is not extensively reported in the initial search results. The provided K_D for galactose is an approximation from adsorption coefficients.

Table 2: Thermodynamic Data from Isothermal Titration Calorimetry (ITC)

| Ligand | Association Constant (K_A) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Stoichiometry (n) |

| Me-α-Gal | 1.1 x 10⁴ | -8.9 | -11.4 | ~1 |

| Me-α-Man | 5.4 x 10² | -5.1 | -4.4 | ~1 |

| Me-α-Glc | 3.7 x 10² | -4.1 | -2.1 | ~1 |

| T-antigen | Higher affinity than monosaccharides | Entropically driven | Positive | Not Reported |

| Mellibiose | Lower affinity than T-antigen | Entropically driven | Positive | Not Reported |

Note: The binding of T-antigen and mellibiose to jacalin is reported to be entropically driven, in contrast to the enthalpically driven binding of some monosaccharides to a structurally similar lectin from Artocarpus hirsuta.

Biological Significance and Applications

Jacalin's unique binding properties have significant implications in various fields, particularly in immunology and oncology.

Immunology

Jacalin is a potent tool for the purification of human IgA1, which is O-glycosylated in its hinge region, but not IgA2. This specificity has been instrumental in studying the differential roles of IgA subclasses in mucosal immunity.

Cancer Research

The overexpression of T and Tn antigens on the surface of cancer cells makes them attractive targets for diagnostic and therapeutic applications. Jacalin's high affinity for these tumor-associated antigens is being explored in several ways:

-

Cancer Diagnostics: Labeled jacalin can be used in histochemistry to detect the presence of T/Tn antigens in tissue biopsies, aiding in cancer diagnosis and prognosis.

-

Targeted Drug Delivery: Jacalin can be conjugated to nanoparticles or cytotoxic agents to specifically target and deliver therapeutic payloads to cancer cells, potentially reducing off-target toxicity.

-

Anticancer Activity: Studies have shown that jacalin itself can exhibit antiproliferative effects on cancer cells and may modulate the early stages of colon carcinogenesis.

The interaction of jacalin with tumor-associated antigens can trigger signaling pathways that lead to decreased cell proliferation and increased production of inflammatory cytokines like TNF-α.

Jacalin's Effect on Cancer Cells

Conclusion

Jacalin's specific recognition of O-linked glycoproteins, particularly the tumor-associated T and Tn antigens, underscores its importance as a versatile tool in biomedical research. A thorough understanding of its binding specificity, the structural basis of its interactions, and the application of appropriate experimental methodologies are crucial for harnessing its full potential. The quantitative data on its binding kinetics and thermodynamics provide a foundation for the rational design of jacalin-based diagnostics and therapeutics. As research in glycobiology continues to unravel the complex roles of O-glycosylation in health and disease, jacalin is poised to remain a key player in advancing our knowledge and developing novel clinical applications.

The Role of Jacalin in Plant Defense Mechanisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract